molecular formula C16H11FN4O2S B2534435 6-fluoro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine CAS No. 862976-37-2

6-fluoro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine

Cat. No.: B2534435
CAS No.: 862976-37-2
M. Wt: 342.35
InChI Key: NMTKKMKEJNGSOP-UHFFFAOYSA-N
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Description

6-Fluoro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine is a synthetic small molecule featuring a benzothiazole core linked via an amine bridge to a 1,3,4-oxadiazole ring. This specific architecture places it within a class of heterocyclic compounds recognized for diverse and potent biological activities, making it a valuable scaffold for scientific investigation in medicinal chemistry and drug discovery . The core benzothiazole pharmacophore is extensively documented for its pronounced anticancer properties. Fluorinated benzothiazole derivatives, in particular, have demonstrated exceptional in vitro potency against a range of cancer cell lines, including breast adenocarcinoma (MCF-7), colon cancer, and renal carcinoma, often operating at nanomolar to low micromolar concentrations . The incorporation of the 1,3,4-oxadiazole ring further enhances the molecule's research value. This heterocycle is a known bioisostere for amide and ester functional groups, which can improve metabolic stability and influence the compound's overall lipophilicity, thereby facilitating transmembrane diffusion . Furthermore, 1,3,4-oxadiazole-containing compounds are investigated as potential enzyme inhibitors, targeting key proteins involved in apoptosis, angiogenesis, and metastasis, such as matrix metalloproteinases (MMPs) and carbonic anhydrases . Beyond oncology, the structural combination of benzothiazole and 1,3,4-oxadiazole has shown promise in neuroscience research. Similar molecular frameworks are being explored as amyloid-beta-targeted compounds in models of Alzheimer's disease, where they exhibit neuroprotective effects against Aβ-induced toxicity . The precise mechanism of action for this specific compound is a subject for research, but it may involve interaction with various enzymatic targets or signaling pathways critical for cell survival and proliferation. This compound is supplied for research use only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4O2S/c1-22-12-5-3-2-4-10(12)14-20-21-15(23-14)19-16-18-11-7-6-9(17)8-13(11)24-16/h2-8H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTKKMKEJNGSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The oxadiazole ring is then introduced via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 6-fluoro group on the benzothiazole ring is susceptible to nucleophilic substitution under basic conditions. For example:

  • Fluorine displacement by amines or thiols occurs in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C), yielding derivatives with modified bioactivity .

Reaction Reagents/Conditions Product Yield Source
F → NH-alkyl substitutionK₂CO₃, alkylamine, DMF, 80°C, 12 hN-alkylated benzothiazole-oxadiazole hybrid65–78%
F → SH substitutionNaSH, ethanol, reflux, 6 hThiol-functionalized derivative72%

Oxidation and Demethylation

The methoxy group on the phenyl ring undergoes oxidation or demethylation:

  • Demethylation with BBr₃ in CH₂Cl₂ at −78°C produces a phenolic intermediate, enabling further functionalization (e.g., esterification) .

  • Oxidation of the benzothiazole sulfur to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA has been reported .

Reaction Reagents/Conditions Product Yield Source
OCH₃ → OHBBr₃, CH₂Cl₂, −78°C, 2 hPhenolic derivative85%
S → SO₂ oxidationmCPBA, CHCl₃, RT, 4 hBenzothiazole sulfone68%

Cycloaddition and Ring-Opening Reactions

The 1,3,4-oxadiazole ring participates in cycloaddition reactions due to its electron-deficient nature:

  • [3+2] Cycloaddition with nitrile oxides or azides forms triazole or isoxazoline hybrids .

  • Ring-opening with Grignard reagents (e.g., MeMgBr) yields thioamide intermediates .

Reaction Reagents/Conditions Product Yield Source
Oxadiazole + nitrile oxideChloramine-T, MeCN, reflux, 8 hIsoxazoline-oxadiazole hybrid60%
Oxadiazole ring openingMeMgBr, THF, 0°C → RT, 2 hThioamide intermediate55%

Functionalization at the Amine Linkage

The secondary amine (-NH-) connecting the benzothiazole and oxadiazole moieties undergoes:

  • Acylation with acyl chlorides (e.g., acetyl chloride) in pyridine .

  • Sulfonylation using aryl sulfonyl chlorides under basic conditions .

Reaction Reagents/Conditions Product Yield Source
NH → N-acetylAcCl, pyridine, RT, 6 hAcetylated derivative82%
NH → N-sulfonylTosyl chloride, K₂CO₃, acetone, 12 hSulfonamide analog75%

Catalytic Coupling Reactions

Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) at the 2-methoxyphenyl group enable aryl diversification :

  • Methoxy group deprotection followed by coupling with boronic acids introduces substituents like halogens or nitro groups .

Reaction Reagents/Conditions Product Yield Source
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, dioxaneBiaryl-modified derivative70%

Biological Activity Modulation via Structural Modifications

Derivatives synthesized via these reactions exhibit enhanced antimicrobial and anticancer activities:

  • Fluorine-to-thiol substitution improves solubility and target binding.

  • Sulfonamide derivatives show IC₅₀ values < 10 µM against A549 lung cancer cells .

This compound’s reactivity profile highlights its versatility as a scaffold for drug discovery. Future research should explore enantioselective syntheses and in vivo efficacy studies to advance therapeutic applications.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, similar oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. In particular, compounds with similar structures demonstrated percent growth inhibitions (PGIs) of up to 86% against specific cancer types such as glioblastoma and ovarian cancer . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

The structural characteristics of oxadiazoles have been linked to antimicrobial activity. Various studies indicate that compounds containing oxadiazole rings exhibit significant antibacterial and antifungal properties. This suggests that 6-fluoro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine may also possess similar activities, making it a candidate for further investigation in the field of infectious diseases .

Drug Development

The compound's unique chemical properties make it a valuable candidate in drug design. Its ability to interact with specific biological targets can be exploited in the development of new therapeutic agents. The fluorine atom enhances lipophilicity and metabolic stability, which are desirable traits in drug candidates .

Table: Summary of Biological Activities

Study ReferenceActivity TypeFindings
AnticancerSignificant PGIs against SNB-19 (86.61%) and OVCAR-8 (85.26%).
AntimicrobialExhibited notable antibacterial activity against various pathogens.
Drug DevelopmentIdentified as a potential lead compound for further pharmacological studies.

Mechanism of Action

The mechanism by which 6-fluoro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Antiproliferative Activity

Compound 4b (N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine) and 4c (4-{5-[(2-Methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl}phenol) exhibit antiproliferative activity against NCI cancer cell lines, with mean growth percentages (GPs) of 45.20 and 56.73, respectively . Unlike the target compound, 4b and 4c lack the benzothiazole core but retain the 2-methoxyphenyl substituent, suggesting that this group contributes to activity.

Neuroprotective Derivatives

Benzothiazole-oxadiazole hybrids in , such as 2-[[[5-[(4-methoxyphenylmethyl)thio]-1,3,4-oxadiazol-2-yl]methyl]thio]benzothiazole, demonstrate neuroprotective activity (87.7% cell viability at 10 μM).

Halogen Substitutions

  • OX8 (3-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol) shows a receptor binding energy of -4.192 kcal/mol, comparable to OX1 (-4.274 kcal/mol) with a chloro substituent . The target compound’s 6-fluoro group may similarly enhance binding affinity and metabolic stability compared to chloro analogs.
  • BT16 (6-chloro-N-[3-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine) has a higher melting point (279–281°C) than typical oxadiazole derivatives, attributed to its nitro and chloro substituents .

Methoxy Group Positioning

  • Compound 5f (N-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine) shows selectivity against HOP-92 lung cancer cells, suggesting that para-methoxy positioning may optimize steric interactions with targets . The target compound’s ortho-methoxy group could alter binding kinetics due to steric hindrance.

Physicochemical Properties

Compound Name/ID Substituents Melting Point (°C) LogP* Key Activity
Target Compound 6-fluoro, 2-methoxyphenyl Not reported ~3.2 Under investigation
4b 4-chlorophenyl, 2-methoxyphenyl Not reported ~3.8 Antiproliferative (GP 45.20)
BT16 6-chloro, 4-nitrophenyl 279–281 ~4.1 Not specified
OX8 4-fluorophenyl Not reported ~2.9 Receptor binding (-4.192 kcal/mol)

*Estimated using fragment-based methods.

Key Findings

Substituent Positioning : Ortho-methoxy groups (as in the target compound) may reduce steric accessibility compared to para-methoxy analogs (e.g., 5f ) but could enhance selectivity for specific targets .

Halogen Effects : Fluorine substitution improves metabolic stability and binding affinity compared to chloro or nitro groups .

Dual Heterocycles : The benzothiazole-oxadiazole scaffold is a promising framework for multitarget agents, with demonstrated activity in neuroprotection and cancer .

Biological Activity

The compound 6-fluoro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine is a novel derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C16H14FN3O2S\text{C}_{16}\text{H}_{14}\text{F}\text{N}_{3}\text{O}_{2}\text{S}
  • IUPAC Name: 6-fluoro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine
  • Molecular Weight: 315.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The oxadiazole moiety is known to inhibit key enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC), which are involved in inflammatory and cancer pathways .
  • Receptor Modulation: The compound may interact with G-protein coupled receptors (GPCRs), influencing signal transduction pathways related to cell proliferation and apoptosis .
  • Anticancer Activity: Preliminary studies suggest that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines, including HeLa and Caco-2 cells .

Biological Activities

The following table summarizes the biological activities reported for compounds related to the oxadiazole and benzothiazole classes:

Activity TypeSpecific ActionReference
AnticancerInhibition of tumor cell proliferation
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialEffective against bacterial strains
AntioxidantScavenging free radicals

Case Studies and Research Findings

  • Anticancer Potential:
    • A study evaluated a series of oxadiazole derivatives, revealing that compounds similar to 6-fluoro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine exhibited IC50 values as low as 0.069 µg/mL against HeLa cells . This indicates significant potential for further development as anticancer agents.
  • Anti-inflammatory Effects:
    • Research highlighted that compounds within this class showed promising anti-inflammatory properties by inhibiting COX enzymes, which are critical in the inflammatory response .
  • Antimicrobial Activity:
    • A recent investigation into acetamide derivatives indicated that similar compounds demonstrated superior antibacterial activity compared to standard treatments, suggesting a potential application in treating infections .

Q & A

Q. What are the optimal synthetic routes for preparing the compound, and how can reaction conditions be optimized?

Answer: The synthesis involves cyclization of intermediates using POCl₃ under reflux (90°C for 3 hours) for oxadiazole ring formation . Optimize yields by controlling stoichiometry (1:1 molar ratios for coupling reactions) and using polar aprotic solvents (e.g., DMSO) for intermediate precipitation . Microwave-assisted synthesis may reduce reaction times while maintaining >75% yield, as validated for benzothiazole analogs . Post-synthesis, adjust pH to 8–9 with ammonia to isolate the product .

Q. What purification strategies effectively isolate the compound from reaction mixtures?

Answer: Use pH-controlled precipitation (ammonium hydroxide, pH 8–9) for initial isolation , followed by recrystallization from DMSO/water (2:1) to enhance purity . For persistent impurities, employ silica gel chromatography with hexane:ethyl acetate gradients (70:30 to 50:50) or HPLC using C18 columns and acetonitrile/water mobile phases (65:35) .

Q. Which spectroscopic methods confirm the compound’s structure, and what key markers should be analyzed?

Answer:

  • 1H/13C NMR: Identify aromatic protons (δ 6.46–8.2 ppm) and coupling constants (J = 8–9 Hz for methoxyphenyl groups) .
  • FT-IR: Confirm C=N stretches (1621 cm⁻¹) and C-F vibrations (693 cm⁻¹) .
  • HRMS: Validate molecular ion [M+H]+ with <2 ppm accuracy.
  • X-ray diffraction: Resolve dihedral angles between oxadiazole and benzothiazole rings (5–15°) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives?

Answer: Grow crystals via slow evaporation from DMF/EtOH (1:3) at 4°C . Analyze dihedral angles (<10° deviation) and intermolecular interactions (N–H···N hydrogen bonds: 2.8–3.0 Å; C–H···F contacts: 2.9–3.2 Å) . Refine using SHELXTL (target R factors <0.05) and compare bond lengths (C–N: 1.32±0.02 Å) with DFT calculations .

Q. How should in vitro anticancer assays be designed to evaluate biological potential?

Answer:

  • Dose-response curves: Test 0.1–100 μM concentrations in MCF-7, A549, and HepG2 cell lines over 72 hours .
  • Controls: Include doxorubicin (1 μM) and DMSO (<0.1%) .
  • Mechanistic studies: Use Annexin V/PI staining for apoptosis and JC-1 assays for mitochondrial disruption .
  • In vivo validation: Monitor tumor volume reduction ≥50% in syngeneic models .

Q. How can SAR studies identify pharmacophoric features for antimicrobial activity?

Answer:

  • Synthesize analogs: Vary substituents (e.g., NO₂, CF₃) at the oxadiazole position .
  • Bioisosteric replacement: Test benzoxazole/benzimidazole cores .
  • MIC determination: Use CLSI M07-A10 protocols against S. aureus and E. coli .
  • Molecular docking: Target E. coli DNA gyrase B (PDB 1KZN) to identify H-bond interactions with Thr165 .

Q. How to reconcile contradictory biological data across research groups?

Answer:

  • Purity verification: Use HPLC-UV/ELSD (≥98% purity) .
  • Standardize assays: Fix cell passage numbers (<20) and serum conditions (10% FBS) .
  • CRISPR knockouts: Validate target specificity .
  • Multivariate analysis: Apply PCA to IC₅₀ datasets to identify confounding variables .

Q. What computational strategies predict metabolic stability?

Answer:

  • CYP450 docking: Use AutoDock Vina to assess 3A4/2D6 affinity (heme iron distance <4Å) .
  • MetaSite: Predict O-demethylation and fluorine loss as primary degradation pathways .
  • In vitro validation: Incubate with human liver microsomes (HLM) and quantify parent compound loss via LC-MS/MS .

Q. How to design stability studies under varying pH/temperature?

Answer:

  • Forced degradation: Expose to 0.1N HCl/NaOH (70°C, 24h) and 3% H₂O₂ (25°C, 8h) .
  • UPLC-PDA monitoring: Track degradation products (>5% area) at λmax ±20 nm .
  • pH-rate profiling: Determine Arrhenius parameters (Ea ~80 kJ/mol) for hydrolytic cleavage .
  • Solid-state stability: Store under ICH conditions (25°C/60% RH) for 6 months .

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